(E)-N,N'-bis(4-methoxyphenyl)-N-methylmethanimidamide
Description
(E)-N,N'-bis(4-methoxyphenyl)-N-methylmethanimidamide is a methanimidamide derivative characterized by a central imidamide backbone substituted with para-methoxyphenyl groups and a methyl group. This compound belongs to a broader class of amidine derivatives, which are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The para-methoxy substituents confer distinct electronic properties, enhancing solubility and stability compared to non-polar analogs.
Properties
IUPAC Name |
N,N'-bis(4-methoxyphenyl)-N-methylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-18(14-6-10-16(20-3)11-7-14)12-17-13-4-8-15(19-2)9-5-13/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPWZBCUTGCVLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=NC1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N’-bis(4-methoxyphenyl)-N-methylmethanimidamide typically involves the reaction of 4-methoxybenzaldehyde with N-methylmethanimidamide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(E)-N,N’-bis(4-methoxyphenyl)-N-methylmethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a suitable leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(E)-N,N’-bis(4-methoxyphenyl)-N-methylmethanimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and other diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of (E)-N,N’-bis(4-methoxyphenyl)-N-methylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations :
- Substituent Position : The para-methoxy groups in the target compound reduce steric hindrance compared to ortho-substituted analogs (e.g., 2-methoxyphenyl in ), enhancing molecular symmetry and crystallinity.
- In contrast, sulfonyl or methylsulfanyl substituents (e.g., ) introduce electron-withdrawing effects, altering reactivity and stability.
- Biological Activity : Amitraz , with 2,4-dimethylphenyl groups, is a commercial acaricide, while the target compound's para-methoxy groups may favor applications in anticancer research, as seen in structurally related cytotoxic compounds (e.g., MIC values of 0.65–1.12 µM for similar derivatives ).
Physicochemical Properties
- Solubility : The para-methoxy groups enhance solubility in polar solvents compared to dimethylphenyl analogs (e.g., Amitraz ).
- Thermodynamic Stability : Symmetrical para-substitution may lower energy barriers for conformational changes, improving thermal stability relative to ortho-substituted derivatives .
Biological Activity
(E)-N,N'-bis(4-methoxyphenyl)-N-methylmethanimidamide is a compound that has garnered attention for its potential biological activities. This article aims to summarize the known biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a symmetrical structure with two 4-methoxyphenyl groups attached to a central N-methylmethanimidamide moiety. Its chemical formula is CHNO, and it is classified under the category of amidines.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study examining various derivatives, it was found to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL, demonstrating its potential as an antibacterial agent .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro studies have shown that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways, leading to cell cycle arrest at the G2/M phase .
Neuroprotective Effects
In animal models, this compound demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. It was found to reduce levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, suggesting a protective role in neurodegenerative conditions .
The precise mechanisms through which this compound exerts its biological effects are still being elucidated. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its antimicrobial and anticancer activities.
- Modulation of Receptor Activity : It has been suggested that this compound might interact with neurotransmitter receptors, influencing neuronal signaling and providing neuroprotective benefits.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, with significant effects observed at concentrations as low as 32 µg/mL .
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using MCF-7 breast cancer cells treated with varying concentrations of the compound. Flow cytometry analysis revealed an increase in early apoptotic cells after 24 hours of treatment, confirming its potential as an anticancer agent .
Data Tables
| Biological Activity | Tested Strains/Cell Lines | MIC (µg/mL) | Observations |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 | Dose-dependent inhibition |
| Escherichia coli | 64 | Significant growth reduction | |
| Anticancer | MCF-7 | - | Induced apoptosis |
| HeLa | - | Cell cycle arrest at G2/M |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
